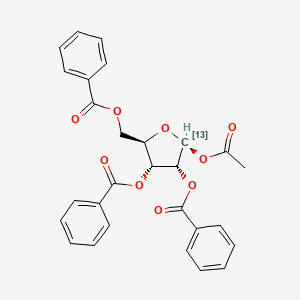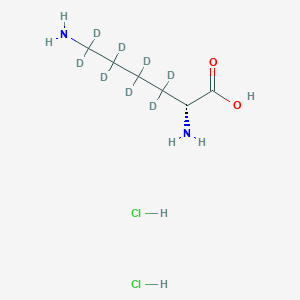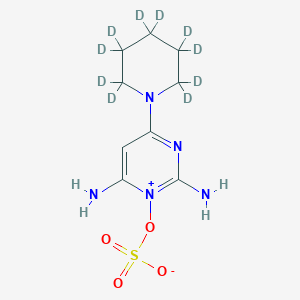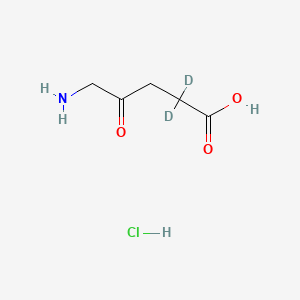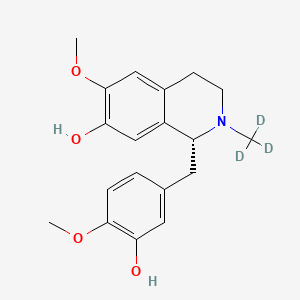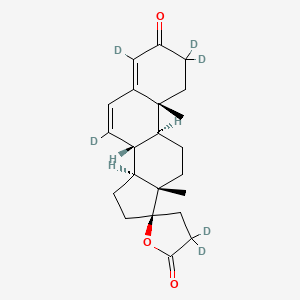
DMTr-TNA-C(Bz)-amidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTr-TNA-C(Bz)-amidite is a synthetic compound used in the field of nucleic acid chemistry. It is typically employed in the synthesis of modified oligonucleotides, which are short DNA or RNA molecules with various applications in research and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-TNA-C(Bz)-amidite involves multiple steps, starting from the appropriate nucleoside. The nucleoside is first protected with a dimethoxytrityl (DMTr) group to prevent unwanted reactions. The benzoyl (Bz) group is then introduced to protect the amino group. Finally, the amidite group is added to enable the compound’s incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
DMTr-TNA-C(Bz)-amidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under mild conditions.
Substitution: Incorporation into oligonucleotides through phosphoramidite chemistry.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Acidic conditions for DMTr removal, basic conditions for Bz removal.
Coupling: Tetrazole or other activators in anhydrous conditions.
Major Products
The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities, used in various research and therapeutic applications.
科学的研究の応用
DMTr-TNA-C(Bz)-amidite is widely used in:
Chemistry: Synthesis of modified oligonucleotides for structural studies.
Biology: Development of probes and primers for polymerase chain reaction (PCR) and sequencing.
Medicine: Creation of antisense oligonucleotides and small interfering RNA (siRNA) for gene therapy.
Industry: Production of diagnostic tools and biosensors.
作用機序
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific nucleic acid sequences. This interaction can modulate gene expression, inhibit protein synthesis, or serve as a probe for detecting genetic material.
類似化合物との比較
Similar Compounds
- DMTr-TNA-C(Bz)-phosphoramidite
- DMTr-TNA-C(Bz)-phosphate
- DMTr-TNA-C(Bz)-thiophosphoramidite
Uniqueness
DMTr-TNA-C(Bz)-amidite is unique due to its specific protecting groups and amidite functionality, which provide stability and reactivity for oligonucleotide synthesis. Compared to similar compounds, it offers improved efficiency and versatility in various applications.
特性
分子式 |
C45H50N5O8P |
|---|---|
分子量 |
819.9 g/mol |
IUPAC名 |
N-[1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1 |
InChIキー |
URCWUOWKRJMYKD-PKEKMKFOSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



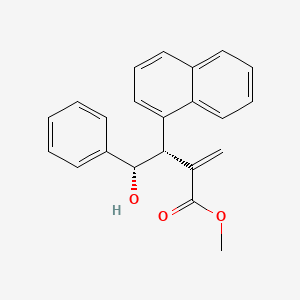
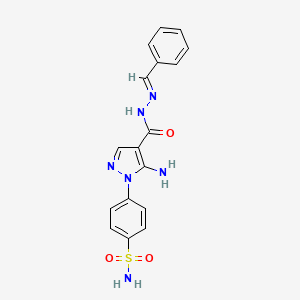
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

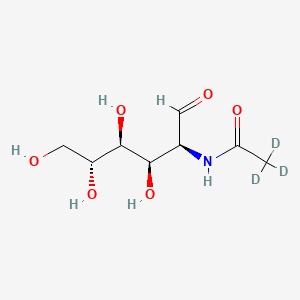
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
